molecular formula C25H24N4O2S B11251663 4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-methyl-6-phenylthieno[2,3-d]pyrimidine

4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-methyl-6-phenylthieno[2,3-d]pyrimidine

Cat. No.: B11251663
M. Wt: 444.6 g/mol
InChI Key: BIBRTXYGPDSHRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[2,3-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. The structure features a 2-methyl and 6-phenyl substitution on the thienopyrimidine scaffold, along with a piperazine ring substituted at the 4-position with a 1,3-benzodioxol-5-ylmethyl group. This design integrates heterocyclic and aromatic moieties, which are often associated with biological activity, particularly in targeting neurological or oncological pathways.

Properties

Molecular Formula

C25H24N4O2S

Molecular Weight

444.6 g/mol

IUPAC Name

4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-methyl-6-phenylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C25H24N4O2S/c1-17-26-24(20-14-23(32-25(20)27-17)19-5-3-2-4-6-19)29-11-9-28(10-12-29)15-18-7-8-21-22(13-18)31-16-30-21/h2-8,13-14H,9-12,15-16H2,1H3

InChI Key

BIBRTXYGPDSHRK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2C=C(SC2=N1)C3=CC=CC=C3)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-methyl-6-phenylthieno[2,3-d]pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 1-(3’,4’-methylenedioxybenzyl)piperazine with 2-chloropyrimidine in the presence of anhydrous potassium carbonate and xylene as a solvent. The mixture is heated to the boiling point (approximately 130°C) for several hours to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use in research settings. the general principles of organic synthesis, such as the use of high-purity reagents, controlled reaction conditions, and purification techniques like recrystallization or chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-methyl-6-phenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine or thienopyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-methyl-6-phenylthieno[2,3-d]pyrimidine involves its interaction with neurotransmitter systems in the brain. It is believed to influence GABA-ergic neurotransmission, which plays a crucial role in its anticonvulsant and antidepressant effects . The compound may act as a modulator of GABA receptors, enhancing inhibitory neurotransmission and reducing neuronal excitability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

(a) Tetrahydrobenzothieno[2,3-d]pyrimidine Derivatives (4c, 4d)
  • Structure: Compounds 4c and 4d () share a tetrahydrobenzothieno[2,3-d]pyrimidine core but differ in substituents. 4c: 4-(4-Benzylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine. 4d: 4-(4-Benzylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine.
  • Comparison: The target compound lacks the tetrahydrobenzo ring, resulting in a planar thienopyrimidine core. This difference may enhance π-π stacking interactions in biological targets compared to the saturated analogs .
Property Target Compound 4c () 4d ()
Core Structure Thieno[2,3-d]pyrimidine Tetrahydrobenzothieno[2,3-d]pyrimidine
Piperazine Substituent 1,3-Benzodioxol-5-ylmethyl Benzyl Benzyl
Melting Point (°C) Not Reported 134–135 142–143
(b) 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine ()
  • Structure: Shares the thieno[2,3-d]pyrimidine core with 6-methyl and 4-piperazinyl substitutions but features a 3,4-dichlorophenyl group on the piperazine and a 4-fluorophenyl at position 3.
  • Comparison: The 1,3-benzodioxol-5-ylmethyl group in the target compound may confer higher lipophilicity than the dichlorophenyl group, influencing blood-brain barrier penetration.

Piperazine Substituent Variations

(a) 2-{4-[(1,3-Benzodioxol-5-yl)methyl]-piperazin-1-yl}pyrimidine ()
  • Structure: A pyrimidine derivative with the same 1,3-benzodioxol-5-ylmethylpiperazinyl group but lacking the thieno[2,3-d]pyrimidine core.
  • Comparison: The thienopyrimidine core in the target compound likely enhances rigidity and electronic delocalization, improving receptor-binding specificity compared to the simpler pyrimidine scaffold . X-ray crystallography data () reveal bond angles (e.g., N3—C5—C6 = 110.62°) and torsional parameters that suggest conformational flexibility in the piperazine ring, a feature critical for interactions with G-protein-coupled receptors .
(b) ZINC22038512 ()
  • Structure : 2-[[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one.
  • Comparison: The tetrahydrobenzothiolo group introduces sulfur-based hydrogen bonding, absent in the target compound. The ketone at position 4 may reduce metabolic stability compared to the unmodified thienopyrimidine core in the target compound .

Biological Activity

4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-methyl-6-phenylthieno[2,3-d]pyrimidine is a synthetic compound with notable biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and potential therapeutic uses based on diverse research findings.

  • Molecular Formula : C25H31N3O6S
  • Molecular Weight : 501.6 g/mol
  • IUPAC Name : this compound
  • CAS Number : 315711-79-6

Research indicates that this compound exhibits a range of biological activities through various mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in cancer proliferation and other diseases. For instance, it interacts with dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis and cellular proliferation .
  • Antimalarial Properties : Preliminary studies suggest that derivatives of thieno[2,3-d]pyrimidines exhibit antimalarial activity by impairing the erythrocytic life cycle of Plasmodium falciparum. This is significant for developing new treatments for malaria .
  • Neuropharmacological Effects : The benzodioxole moiety may contribute to neuropharmacological effects, potentially influencing neurotransmitter systems such as serotonin and dopamine pathways. This suggests a role in treating disorders like depression or anxiety .

Biological Activity Data

The following table summarizes key biological activities and findings related to the compound:

Biological Activity Mechanism Reference
Inhibition of DHFREnzymatic inhibition affecting nucleotide synthesis
Antimalarial activityImpairment of Plasmodium falciparum life cycle
Neuropharmacological effectsInteraction with neurotransmitter systems

Case Study 1: Anticancer Activity

In a study examining the anticancer potential of thieno[2,3-d]pyrimidine derivatives, it was found that the compound significantly reduced cell viability in various cancer cell lines. The IC50 values demonstrated potent cytotoxicity, suggesting its potential as an anticancer agent.

Case Study 2: Antimalarial Efficacy

A recent investigation into the antimalarial properties highlighted that at concentrations of 1 mM, the compound inhibited the differentiation of P. falciparum into schizont forms. This indicates its effectiveness in disrupting the malaria life cycle without affecting host cell viability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.